Tropanyl trans-cinnamate

Description

Cinnamate (B1238496) esters are a class of organic compounds derived from cinnamic acid, a naturally occurring aromatic organic acid. ontosight.aibeilstein-journals.org They are formed through the esterification of cinnamic acid with various alcohols. medcraveonline.com Cinnamate esters are widespread in the plant kingdom and contribute to the fragrance and flavor of many fruits and spices. hmdb.ca For example, methyl cinnamate is found in strawberries and certain types of basil, while heptyl cinnamate has a green, leafy odor. hmdb.cachemicalbook.com

In biological systems, cinnamic acid and its derivatives are key intermediates in the phenylpropanoid pathway, a major metabolic route that produces a wide variety of secondary metabolites, including flavonoids, lignins, and stilbenoids. nih.govnih.gov The enzyme trans-cinnamate:CoA ligase plays a role in the biosynthesis of floral volatile benzenoid/phenylpropanoid scents by catalyzing the formation of CoA esters of cinnamic acid. uniprot.org Furthermore, cinnamate esters have been investigated for a range of biological activities, including antifungal, antiprotozoal, and anti-inflammatory properties. nih.govresearchgate.net

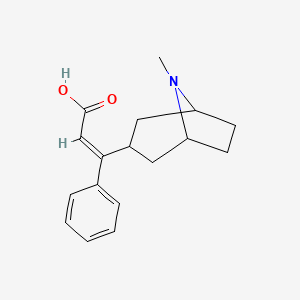

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-18-14-7-8-15(18)10-13(9-14)16(11-17(19)20)12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3,(H,19,20)/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRXYBFOJWGYEH-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)C(=CC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2CCC1CC(C2)/C(=C\C(=O)O)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35721-92-7 | |

| Record name | Tropan-3alpha-yl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035721927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Contextualization Within Secondary Metabolite Research

Secondary metabolites are organic compounds produced by plants, fungi, and other organisms that are not directly involved in the normal growth, development, or reproduction of the organism. medcraveonline.com Instead, these compounds often play a crucial role in defense mechanisms, interspecies signaling, and adaptation to environmental stressors. mdpi.com The study of secondary metabolites is a significant area of research, as these compounds represent a vast and diverse source of biologically active molecules with potential applications in medicine, agriculture, and industry. medcraveonline.commedcraveonline.com The isolation of morphine from the opium poppy in 1806 marked a turning point in this field, establishing that the medicinal properties of a plant could be attributed to a single, purifiable organic compound. mdpi.com

Esterification, a chemical reaction that forms an ester from an alcohol and a carboxylic acid, is a common modification of secondary metabolites. medcraveonline.com This process can significantly alter the properties of the parent molecule, potentially increasing its bioavailability, solubility, or biological activity. researchgate.net The structural diversity of esterified natural products is immense, and their study continues to yield novel compounds with interesting and useful properties. medcraveonline.comresearchgate.net

Overview of Tropane Alkaloid Structure and Biosynthetic Significance

Tropane (B1204802) alkaloids are a class of secondary metabolites characterized by the presence of a tropane ring system in their chemical structure. wikipedia.org This bicyclic [3.2.1] structure is a defining feature of over 200 known alkaloids. mdpi.com These compounds are found in various plant families, including Solanaceae, Erythroxylaceae, Convolvulaceae, and Brassicaceae. iastate.edu

The biosynthesis of tropane alkaloids is a complex process that has been the subject of extensive research. iastate.edunih.gov It begins with the amino acids ornithine or arginine, which are converted to putrescine. nih.gov Through a series of enzymatic reactions, putrescine is transformed into the N-methyl-Δ¹-pyrrolinium cation, a key intermediate that serves as a branch point for the synthesis of various alkaloids, including tropane alkaloids. mdpi.comnih.gov A subsequent condensation reaction, mediated by a cytochrome P450 enzyme, forms tropinone (B130398). nih.gov Tropinone can then be reduced by two different enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), to produce tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol), respectively. nih.gov These tropanols are the precursors to a wide array of tropane alkaloids. nih.gov

Research Gaps and Significance of Investigating Tropanyl Trans Cinnamate

Biosynthesis of the Tropane Ring System

The tropane ring is a bicyclic nitrogen-containing structure that forms the core of tropane alkaloids. nih.goviastate.edu Its biosynthesis originates from common amino acids.

The biosynthesis of the tropane moiety begins with the amino acids L-ornithine or L-arginine. nih.govnumberanalytics.comnih.gov These amino acids are converted to the diamine putrescine. nih.govnumberanalytics.com L-ornithine is directly decarboxylated by ornithine decarboxylase (ODC) to yield putrescine. nih.govresearchgate.net Alternatively, L-arginine can be decarboxylated by arginine decarboxylase (ADC) to agmatine, which is then converted to putrescine. nih.govresearchgate.net While putrescine production in many solanaceous plants primarily relies on the ornithine pathway, feeding studies have shown that arginine can also be a precursor. iastate.edu

The conversion of putrescine into the tropane ring involves several critical enzymatic steps. The first committed step is the N-methylation of putrescine to N-methylputrescine, catalyzed by putrescine N-methyltransferase (PMT). researchgate.netpnas.org N-methylputrescine is then oxidized by an oxidase, which leads to the formation of a 4-methylaminobutanal intermediate that spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. nih.govresearchgate.netnumberanalytics.com

The formation of the second ring to create the characteristic tropane skeleton is complex. One key intermediate is tropinone (B130398). researchgate.netacs.org The reduction of the keto group in tropinone is a significant branch point in the pathway, controlled by two stereospecific enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). nih.govresearchgate.net TR-I reduces tropinone to tropine (B42219) (with a 3α-hydroxyl group), which is the precursor for hyoscyamine (B1674123) and related alkaloids. nih.govresearchgate.net TR-II reduces tropinone to pseudotropine (with a 3β-hydroxyl group). nih.gov For the synthesis of this compound, the tropine isomer is the required alcohol moiety.

Esterification Mechanism of Tropane Moiety with trans-Cinnamic Acid

The final step in the formation of this compound is the esterification of the tropane alcohol (tropine) with trans-cinnamic acid. ptfarm.pl This reaction links the product of the phenylpropanoid pathway with the product of the tropane alkaloid pathway.

For the esterification to occur, the carboxylic acid group of trans-cinnamic acid is typically activated. This often involves the formation of a thioester with coenzyme A (CoA), creating trans-cinnamoyl-CoA. uniprot.org This activation reaction is catalyzed by a ligase, such as trans-cinnamate:CoA ligase. uniprot.org The activated acyl donor, trans-cinnamoyl-CoA, then reacts with the 3α-hydroxyl group of tropine. This esterification is catalyzed by a specific acyltransferase, resulting in the formation of this compound and the release of CoA. pnas.org While the general mechanism of esterification is understood, the specific acyltransferases responsible for producing the wide variety of tropane esters found in nature are still being characterized. pnas.orgnih.gov

Putative Esterase/Acyltransferase Involvement

The esterification of the 3-hydroxyl group of the tropane ring is a critical modification in the biosynthesis of many tropane alkaloids. mdpi.com This reaction is catalyzed by acyltransferases, a diverse family of enzymes. In the context of tropane alkaloid biosynthesis, two main classes of acyltransferases have been identified in different plant lineages: BAHD acyltransferases and serine carboxypeptidase-like (SCPL) acyltransferases. pnas.orgpnas.org

In the coca plant (Erythroxylum coca), cocaine synthase, a member of the BAHD acyltransferase family, is responsible for the final step in cocaine biosynthesis. This enzyme utilizes activated acyl-CoA thioesters, such as benzoyl-CoA and cinnamoyl-CoA, and condenses them with methylecgonine. mdpi.compnas.org It has been demonstrated that cocaine synthase can produce cinnamoylcocaine (B1241223) when supplied with cinnamoyl-CoA, indicating its potential role in the formation of this compound derivatives. mdpi.com

In contrast, plants belonging to the Solanaceae family, such as Atropa belladonna, employ a different enzymatic strategy. They utilize a serine carboxypeptidase-like acyltransferase called littorine (B1216117) synthase. pnas.org This enzyme uses a glucosylated acyl donor, 1-O-β-phenyllactoylglucose, to esterify tropine. pnas.org The recruitment of these distinct acyltransferase families in Erythroxylaceae and Solanaceae provides strong evidence for the independent evolution of tropane alkaloid biosynthesis in these two plant families. pnas.orgpnas.org

While direct evidence for an enzyme specifically named "this compound synthase" is limited, the existing research on cocaine synthase and other related acyltransferases strongly suggests that a member of the BAHD acyltransferase family is the most likely candidate for catalyzing the formation of this compound from tropine and trans-cinnamoyl-CoA. Further research is needed to isolate and characterize the specific enzyme responsible for this reaction in plants that accumulate this compound.

Stereochemical Considerations in Biosynthesis

The stereochemistry of the hydroxyl group at the C-3 position of the tropane ring is a crucial determinant of the final alkaloid structure and its biological activity. This stereochemistry is established by the action of tropinone reductases (TRs), which reduce the keto group of tropinone to a hydroxyl group. mdpi.com

In Solanaceous plants, two distinct tropinone reductases, TRI and TRII, have been characterized. mdpi.com

Tropinone reductase I (TRI) stereospecifically reduces tropinone to tropine, which has a 3α-hydroxyl group. mdpi.comeolss.net

Tropinone reductase II (TRII) , on the other hand, produces pseudotropine, with a 3β-hydroxyl group. eolss.net

The subsequent esterification reaction is dependent on the stereochemistry of the tropanol substrate. For instance, in the biosynthesis of hyoscyamine, the 3α-hydroxylated tropine is the acyl acceptor. eolss.net In contrast, the tropane alkaloids in Erythroxylum coca are predominantly 3β-hydroxy esters. mdpi.com In this plant, an enzyme called methylecgonone reductase (MecgoR), which belongs to the aldo-keto reductase family, catalyzes the reduction of methylecgonone to the 3β-hydroxy compound methylecgonine. pnas.orgpnas.org This enzyme can also reduce tropinone to pseudotropine. pnas.org

The pharmacological action of tropane alkaloids is often stereoselective. For example, the S-(-)-isomer of hyoscyamine is significantly more potent than the R-(+)-isomer. nih.gov This highlights the importance of the stereospecific reactions mediated by tropinone reductases and the subsequent acyltransferases in determining the biological function of the final products. The formation of trans-cinnamate esters would similarly be dependent on the availability of the appropriate tropanol stereoisomer.

Genetic and Molecular Regulation of Biosynthesis

The production of this compound and other tropane alkaloids is tightly regulated at the genetic level, with the expression of biosynthetic genes being controlled by various factors.

Gene Expression Profiling of Biosynthetic Enzymes

Studies on the expression of tropane alkaloid biosynthetic genes have revealed that their activity is often localized to specific tissues and developmental stages. In many Solanaceae species, the biosynthesis of tropane alkaloids primarily occurs in the roots. pnas.orgresearchgate.net For example, in Atropa belladonna, genes related to tropane alkaloid biosynthesis are preferentially expressed in the roots. nih.gov Similarly, in Datura stramonium, scopolamine (B1681570) synthesis is predominantly a root-localized process. nih.gov

Gene expression profiling has been instrumental in identifying and characterizing key enzymes in the pathway. For instance, the expression of putrescine N-methyltransferase (PMT), which catalyzes the first committed step in tropane alkaloid biosynthesis, and hyoscyamine-6β-hydroxylase (H6H), a key enzyme in scopolamine production, has been shown to be upregulated in response to elicitors like methyl jasmonate (MJ). nih.govbiotechrep.ir In Datura metel, exposure to UV-C light was found to increase the expression of PMT and tropinone reductase I (TR-I) genes. biotechrep.irbiotechrep.ir

The expression of acyltransferase genes is also tightly regulated. Digital gene expression analysis in Atropa belladonna has been used to study the tissue profiles of genes like littorine synthase. researchgate.net Such studies provide valuable insights into the coordinated regulation of the entire biosynthetic pathway, which is crucial for understanding how the production of specific tropane esters, including this compound, is controlled.

Metabolic Engineering Approaches for Biosynthetic Modulation

Metabolic engineering offers a powerful strategy for manipulating the biosynthesis of tropane alkaloids to enhance the production of desired compounds. uv.mx By overexpressing or downregulating key genes in the pathway, it is possible to alter the metabolic flux and the profile of accumulated alkaloids.

A primary target for metabolic engineering has been the enzyme putrescine N-methyltransferase (PMT), which is considered a rate-limiting step in the pathway. researchgate.net Overexpression of the pmt gene has been shown to increase the production of hyoscyamine and scopolamine in transgenic hairy root cultures of Datura metel. researchgate.net Similarly, overexpression of the ornithine decarboxylase (ODC) gene in Atropa belladonna led to a significant increase in the production of putrescine, N-methylputrescine, hyoscyamine, and anisodamine. nih.gov

Another key enzyme targeted for metabolic engineering is hyoscyamine-6β-hydroxylase (H6H), which converts hyoscyamine to the more valuable scopolamine. researchgate.net Overexpression of the h6h gene has been successfully used to increase the scopolamine content in various plant species. researchgate.net

While these efforts have primarily focused on the major medicinal tropane alkaloids, the same principles can be applied to modulate the production of other tropane esters like this compound. By identifying and overexpressing the specific acyltransferase responsible for its synthesis, along with ensuring a sufficient supply of the tropine and trans-cinnamoyl-CoA precursors, it may be possible to engineer plants or microbial systems for the targeted production of this compound. The de novo biosynthesis of trans-cinnamic acid derivatives has already been demonstrated in engineered Saccharomyces cerevisiae, providing a potential platform for such endeavors. nih.gov

Total Synthesis Strategies for this compound

The de novo synthesis of this compound is a multi-step process that hinges on the successful construction of the core tropane skeleton followed by its esterification with trans-cinnamic acid. The stereochemistry of the final product is a critical consideration throughout the synthetic sequence.

Approaches to Construct the Tropane Scaffold

The defining feature of this compound is the 8-azabicyclo[3.2.1]octane core, commonly known as the tropane scaffold. A key strategy for its construction involves the aziridination of a cycloheptadiene intermediate, which then undergoes a vinyl aziridine (B145994) rearrangement. nih.govacs.org This approach has been successfully utilized to produce the tropane core in a concise number of steps, providing a versatile platform for further functionalization. nih.govacs.orgresearchgate.net

Another notable method involves a 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade. nih.gov This reaction, often assisted by microwave irradiation, uses cyclopropanated pyrrole (B145914) or furan (B31954) derivatives to stereoselectively generate 8-aza- and 8-oxabicyclo[3.2.1]octanes. nih.gov

Biosynthetically, the tropane ring originates from amino acids, primarily ornithine and arginine. mdpi.com These precursors are converted through a series of enzymatic steps, including decarboxylation and methylation, to form the N-methyl-Δ¹-pyrrolinium cation. This cation then reacts with two acetyl-CoA units, leading to an intermediate that cyclizes via an intramolecular Mannich reaction to form the tropane skeleton. mdpi.comnih.gov The key intermediate, tropinone, can then be stereoselectively reduced to either tropine or pseudotropine. researchgate.net

Esterification Methods for Conjugation with trans-Cinnamic Acid

Once the tropane alcohol (tropanol) is obtained, the final step in the synthesis of this compound is the esterification with trans-cinnamic acid. A common and effective method for this transformation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). nih.govacs.org For instance, the first total synthesis of trans-3β-(cinnamoyloxy)tropane was achieved by treating pseudotropine with trans-cinnamic acid in the presence of DCC, affording the product in high yield. nih.govacs.org

Other esterification protocols can also be employed. A general method for creating cinnamate esters involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) hydrochloride in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov In natural systems, the acylation is often accomplished using activated thioesters, such as cinnamoyl-CoA. nih.govsci-hub.ru

| Precursor Alcohol | Reagent | Coupling Agent/Catalyst | Product | Yield |

| Pseudotropine (17) | trans-Cinnamic acid | DCC | trans-3β-(Cinnamoyloxy)tropane (4) | 84% nih.govacs.org |

| 20-Hydroxyecdysone (1) | trans-Cinnamic acid | EDC·HCl, 4-DMAP | Cinnamate esters (38-41) | Not specified nih.gov |

Stereoselective Synthesis of this compound

The stereochemical outcome of the synthesis is crucial, as the orientation of the ester group on the C3 carbon of the tropane ring defines the specific isomer. This compound is specifically the ester of pseudotropine (3β-tropanol), which has the hydroxyl group in the equatorial position. nih.gov

The key to achieving the desired stereoselectivity lies in the reduction of the intermediate tropinone. Nature employs specific enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), to catalyze this reduction. TRI produces tropine (3α-tropanol, axial hydroxyl), while TRII yields pseudotropine (3β-tropanol, equatorial hydroxyl). researchgate.net In a laboratory setting, the choice of reducing agent and reaction conditions can be used to selectively favor one isomer over the other, thus providing access to the required pseudotropine precursor for the synthesis of this compound. The synthesis of tropanes via the cycloaddition cascade of cyclopropanated pyrroles has also been shown to be stereoselective. nih.gov

Semisynthetic Modifications and Analog Preparation

Starting from this compound or its precursors, semisynthetic strategies allow for the creation of a wide range of analogs. These modifications can involve altering the cinnamate ester portion or diversifying the tropane moiety itself, enabling detailed structure-activity relationship (SAR) studies.

Preparation of Related Cinnamate Esters and Amides for Comparative Studies

To understand the structural requirements for biological activity, a variety of related esters and amides can be synthesized. By replacing trans-cinnamic acid with other substituted cinnamic acids or different carboxylic acids, a library of tropane esters can be generated. The esterification methods described previously, such as using EDC and DMAP, are broadly applicable for this purpose. nih.gov

Furthermore, the ester linkage can be replaced with an amide bond to explore different chemical properties. For example, cinnamoyl anthranilates, which are amide-based structures, have been produced in engineered host cells. google.com The synthesis of methyl 2-cinnamamido-3-hydroxy propanoate from cinnamic acid demonstrates a standard laboratory procedure for amide bond formation. semanticscholar.org These approaches can be adapted to couple various amines to the cinnamic acid moiety while attached to the tropane scaffold, or to couple cinnamic acid to an amino-tropane derivative.

Examples of Related Cinnamate Derivatives:

| Derivative Class | Example Compound | Synthetic Approach |

| Cinnamate Esters | Methyl trans-cinnamate | Esterification of methanol (B129727) with trans-cinnamic acid semanticscholar.orgsigmaaldrich.com |

| Cinnamate Amides | N-(Cinnamoyl)-anthranilic acid | Coupling of hydroxycinnamoyl-CoAs to anthranilic acid google.com |

| Methyl 2-cinnamamido-3-hydroxy propanoate | Amidation of L-serine methyl ester with cinnamic acid semanticscholar.org |

Structural Diversification of the Tropane Moiety

The tropane scaffold itself offers multiple sites for structural modification, allowing for the synthesis of a diverse set of analogs. nih.govacs.orgresearchgate.net Late-stage functionalization is a powerful strategy to introduce chemical diversity without having to redesign the entire synthesis. nih.govresearchgate.net

Key positions for modification include:

N8 Position: The nitrogen atom can be functionalized. For example, reductive amination can be used to replace the N-methyl group with other alkyl groups, such as an ethyl group. nih.gov

C6/C7 Positions: The ethylene (B1197577) bridge of the tropane can be modified. For instance, olefin functionalization through dihydroxylation using osmium tetroxide (OsO₄) can introduce hydroxyl groups at these positions. nih.gov

C3 Position: The substitution at the C3 carbon can be varied, not just by changing the ester group but also by altering the core structure before esterification. nih.govresearchgate.net

These modifications allow for a systematic exploration of how changes to different parts of the molecule affect its properties. mdpi.com The ability to create analogs with substituents at the C-6/C-7 positions is particularly relevant for creating novel cocaine analogs and other tropane-based compounds. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For Tropanyl trans-cinnamate, both ¹H and ¹³C NMR would be essential for confirming the esterification of the tropanol hydroxyl group with trans-cinnamic acid.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for both the tropane (B1204802) skeleton and the trans-cinnamate moiety. Key diagnostic signals would include those for the protons on the tropane ring, particularly the proton attached to the carbon bearing the ester group (C-3), which would be shifted downfield compared to its position in tropanol due to the deshielding effect of the ester. The vinylic protons of the trans-cinnamate group would appear as doublets with a large coupling constant (typically >15 Hz), confirming the trans geometry of the double bond. Aromatic protons from the phenyl group would also be present.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. A key signal would be the carbonyl carbon of the ester group, typically resonating in the 165-175 ppm range. Signals corresponding to the carbons of the tropane ring and the aromatic and vinylic carbons of the cinnamate (B1238496) portion would also be observed and could be assigned using techniques like HSQC and HMBC.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on related structures, not experimental data.)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tropane Ring Protons | 1.5 - 4.0 | 25 - 65 |

| C-3 Proton (Tropane) | ~5.0 | ~65-70 |

| Vinylic Protons (C=CH-Ph) | 7.6 - 7.8 (d, J > 15 Hz) | ~145 |

| Vinylic Protons (CO-CH=) | 6.4 - 6.6 (d, J > 15 Hz) | ~118 |

| Aromatic Protons | 7.3 - 7.6 | 128 - 134 |

| Ester Carbonyl | - | 165 - 175 |

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Standard MS: Electron Ionization (EI) would likely cause extensive fragmentation. The molecular ion peak [M]⁺ would be expected, but its abundance might be low. Key fragments would likely arise from the cleavage of the ester bond, leading to ions corresponding to the tropane moiety and the cinnamoyl group. A prominent fragment would be the tropylium (B1234903) ion or related structures from the tropane ring.

High-Resolution MS (HRMS): HRMS would be crucial for determining the exact elemental composition of the molecular ion and its major fragments, thus confirming the chemical formula of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the most indicative absorption bands would be a strong C=O stretch from the ester group (around 1715 cm⁻¹), a C=C stretching band from the alkene and aromatic ring (around 1630 cm⁻¹ and 1600-1450 cm⁻¹, respectively), and C-O stretching bands for the ester linkage (around 1250-1100 cm⁻¹). A peak around 980 cm⁻¹ would be characteristic of the trans-disubstituted double bond.

UV-Vis Spectroscopy: Due to the conjugated system of the trans-cinnamate moiety (phenyl group, double bond, and carbonyl group), this compound is expected to show strong UV absorbance. The primary absorption maximum (λmax) would likely be in the range of 270-310 nm, which is characteristic of the cinnamate chromophore.

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as plant extracts or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a primary method for the analysis of non-volatile or thermally unstable compounds like tropane alkaloids and their esters.

Methodology: A reversed-phase C18 column would likely be effective for separation, using a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) in a gradient elution mode.

Detectors:

UV-Vis/Photodiode Array (PDA) Detector: Given the strong UV absorbance of the cinnamate chromophore, a UV-Vis or PDA detector would be highly sensitive for detection and quantification, typically monitoring at the λmax of the compound.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would provide the highest degree of selectivity and sensitivity, allowing for simultaneous quantification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many tropane alkaloids can be analyzed by GC-MS, derivatization is sometimes required to improve their thermal stability and chromatographic behavior. The volatility of this compound would determine the feasibility of this method. If stable enough, GC-MS would provide excellent separation and definitive identification based on both retention time and the mass spectrum of the eluted compound. The fragmentation pattern would be expected to be similar to that observed in direct-infusion EI-MS.

Table 2: Summary of Analytical Techniques for this compound (Note: This table outlines the expected applicability of each technique.)

| Technique | Purpose | Expected Key Information |

|---|---|---|

| ¹H & ¹³C NMR | Structural Elucidation | Definitive connectivity, stereochemistry (trans double bond) |

| HRMS | Structural Elucidation | Exact mass and elemental formula |

| IR Spectroscopy | Functional Group ID | Presence of ester C=O, C=C, and C-O bonds |

| UV-Vis Spectroscopy | Detection & Quantification | λmax for conjugated cinnamate system |

| HPLC-UV/PDA | Separation & Quantification | Retention time, purity, concentration |

| GC-MS | Separation & Identification | Retention time and characteristic mass fragmentation pattern |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the qualitative analysis and preliminary separation of this compound from mixtures. youtube.com Its application in the analysis of tropane alkaloids is well-established due to its simplicity, speed, and the ability to process multiple samples simultaneously. researchgate.netresearchgate.net

For the analysis of this compound, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and ability to interact with the alkaloid structure. uomus.edu.iq The separation mechanism is primarily based on adsorption, where compounds are separated based on their differential affinity for the stationary phase and the mobile phase. uomus.edu.iq The choice of the mobile phase is critical for achieving effective separation. Various solvent systems, typically consisting of a mixture of organic solvents with differing polarities and often made basic with ammonia, have been developed for tropane alkaloids and are applicable to this compound. uomus.edu.iqnih.gov

Detection of the separated compounds on the TLC plate is often achieved by spraying with a visualizing reagent, as most tropane alkaloids, including this compound, lack a chromophore that would make them visible under UV light. akjournals.comresearchgate.net Dragendorff's reagent is a widely used specific visualization agent for alkaloids, producing characteristic orange or reddish-brown spots. uomus.edu.iqakjournals.com Densitometric analysis can be subsequently applied for semi-quantitative or quantitative estimations. nih.govnih.gov

| Parameter | Description | Common Examples/Conditions |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel G, Silica gel HPTLC plates uomus.edu.iqnih.govnih.gov |

| Mobile Phase (Eluent) | A solvent system that moves up the stationary phase by capillary action. |

|

| Detection Method | Method used to visualize the separated spots. | Spraying with Dragendorff's reagent uomus.edu.iq |

| Quantification | Method for measuring the amount of substance. | Scanning Densitometry at λ = 520 nm nih.gov |

Advanced Hyphenated Techniques for Complex Mixture Analysis

For unambiguous identification and structural elucidation of this compound in complex matrices such as plant extracts or biological fluids, advanced hyphenated techniques are indispensable. nih.govnih.gov These methods couple the high-resolution separation power of chromatography with the sensitive and specific detection capabilities of spectrometry. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile and thermally stable compounds by Gas Chromatography with detection by Mass Spectrometry. ajrconline.org For the analysis of this compound, which may require derivatization to enhance its volatility, GC-MS provides detailed structural information based on the mass-to-charge ratio of the compound and its fragmentation patterns upon ionization. researchgate.net This allows for precise identification by comparing the obtained mass spectrum with reference library spectra. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and widely used technique for the analysis of tropane alkaloids. researchgate.netmdpi.com It couples High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a mass spectrometer. This approach is particularly suited for non-volatile and thermally labile compounds like this compound, as it does not require derivatization. nih.gov Various ionization sources, such as Electrospray Ionization (ESI), are used to generate ions from the eluting compounds, which are then analyzed by the mass spectrometer (e.g., Time-of-Flight (ToF) or Triple Quadrupole (QqQ)). tandfonline.comsaspublishers.com LC-MS, and its tandem version (LC-MS/MS), offers exceptional sensitivity and selectivity, enabling the detection and identification of trace amounts of the analyte in highly complex samples. nih.govmdpi.com

| Technique | Principle | Application to this compound Analysis |

|---|---|---|

| GC-MS | Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection and fragmentation analysis. ajrconline.org | Provides high-resolution separation and structural information for identification. May require derivatization to increase analyte volatility. |

| LC-MS/MS | Separates compounds in a liquid mobile phase based on their interaction with a stationary phase, followed by mass-selective detection, fragmentation, and further mass analysis. nih.gov | Ideal for non-volatile and thermally sensitive compounds. Offers high sensitivity and selectivity for identification and quantification in complex matrices like plant extracts and biological fluids. mdpi.commdpi.com |

| UHPLC-ToF-MS | Utilizes smaller particle size columns for faster, higher-resolution separations, coupled with a Time-of-Flight mass analyzer that provides high mass accuracy. tandfonline.com | Enables rapid analysis with high-resolution mass data, facilitating the identification of unknown compounds and precise quantification in complex samples. tandfonline.com |

Quantitative Analysis in Biological and Synthetic Matrices

The accurate determination of this compound concentrations in diverse matrices, such as biological fluids (plasma, urine) or synthetic reaction mixtures, is crucial for various research applications. nih.govresearchgate.netnih.gov Validated quantitative methods, typically based on liquid chromatography coupled with mass spectrometry, are the gold standard for this purpose. tandfonline.commdpi.com

The development of a robust quantitative method involves several critical steps, including efficient sample preparation to extract the analyte and remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are commonly employed for tropane alkaloids. tandfonline.comnih.govresearchgate.net

The analytical method must be thoroughly validated to ensure its reliability, accuracy, and precision. tandfonline.com Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision). tandfonline.comnih.gov Isotope-labeled internal standards are often used to correct for matrix effects and variations during sample processing and analysis, thereby improving the accuracy of quantification. tandfonline.com High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is a frequently used platform for such quantitative bioanalysis due to its superior sensitivity and selectivity. mdpi.comnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria/Findings for Tropane Alkaloid Analysis |

|---|---|---|

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.99 tandfonline.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | ≤ 2.3 ng/g in leafy vegetables mdpi.comnih.gov |

| Accuracy (Recovery) | The closeness of the measured value to the true value, often expressed as a percentage recovery. | 74–113% in buckwheat products tandfonline.com; 90–100% in leafy vegetables mdpi.comnih.gov |

| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD). | Repeatability (RSDr) < 15%; Inter-day Precision (RSDR) < 19% tandfonline.com |

Molecular and Cellular Interaction Studies in Vitro and in Silico

Ligand-Receptor Binding and Molecular Docking Simulations

The interaction of tropanyl trans-cinnamate with cellular receptors is a critical area of study to elucidate its pharmacological effects. While direct binding studies on this compound are not extensively documented, research on related tropane (B1204802) alkaloids and cinnamic acid derivatives provides significant insights into its potential molecular targets. The tropane moiety is a well-established pharmacophore that interacts with muscarinic and nicotinic acetylcholine receptors, while cinnamic acid derivatives have been investigated for their binding to various other receptors. nih.gov

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a receptor. In the absence of specific docking studies for this compound, we can infer its potential interactions based on the docking of similar molecules. For instance, tropane alkaloids are known to bind to the orthosteric site of muscarinic acetylcholine receptors (mAChRs). mdpi.com The protonated nitrogen of the tropane ring is crucial for forming an ionic bond with a conserved aspartate residue in the third transmembrane helix of the receptor. mdpi.com The ester linkage and the cinnamate (B1238496) group in this compound would likely occupy adjacent binding pockets, potentially forming hydrophobic and hydrogen bond interactions with receptor residues.

Ligand-receptor binding assays provide quantitative data on the affinity of a compound for a specific receptor. Studies on various tropane alkaloids have demonstrated high affinity for muscarinic receptors. For example, N-methylatropine and N-methylscopolamine, which are quaternary derivatives of tropane alkaloids, exhibit IC50 values of less than 100 pM and 300 pM, respectively, for muscarinic receptors. nih.gov While tropane alkaloids also bind to nicotinic acetylcholine receptors, their affinity is generally much lower. nih.gov The affinity of this compound for these receptors would be influenced by the presence of the cinnamoyl group.

Binding Affinities of Related Tropane Alkaloids to Muscarinic Receptors

| Compound | Receptor | Affinity (IC50) |

|---|---|---|

| N-methylatropine | Muscarinic Acetylcholine Receptor | < 100 pM |

| N-methylscopolamine | Muscarinic Acetylcholine Receptor | < 300 pM |

| Atropine | Muscarinic Acetylcholine Receptor | nM range |

| Scopolamine (B1681570) | Muscarinic Acetylcholine Receptor | nM range |

Enzyme Inhibition or Activation Studies (e.g., related to C4H activity or other metabolic enzymes)

The enzymatic interactions of this compound can be inferred from studies on its constituent parts: the tropane alkaloid moiety and the trans-cinnamic acid moiety. Trans-cinnamic acid is a key intermediate in the phenylpropanoid pathway in plants and is a substrate for the enzyme Cinnamate-4-hydroxylase (C4H), which converts it to p-coumaric acid. nih.gov Pharmacological evidence suggests that trans-cinnamic acid can act as a feedback modulator of Phenylalanine Ammonia-Lyase (PAL), the first enzyme in the phenylpropanoid pathway. nih.gov Treatment of potato parenchyma tissue with trans-cinnamate has been shown to inhibit the synthesis of PAL. ias.ac.in

The biosynthesis of tropane alkaloids involves several key enzymes, including Tropinone (B130398) Reductases (TR-I and TR-II) and Hyoscyamine (B1674123) 6β-hydroxylase (H6H). researchgate.netnih.gov TR-I and TR-II are responsible for the stereospecific reduction of tropinone to either tropine (B42219) or pseudotropine, which are precursors for different tropane alkaloids. researchgate.net H6H is a key enzyme in the conversion of hyoscyamine to scopolamine. nih.gov While there are no direct studies on the effect of this compound on these enzymes, it is plausible that as a tropane derivative, it could modulate their activity.

Furthermore, cinnamic acid derivatives have been investigated for their inhibitory effects on other enzymes. For example, certain cinnamic acid derivatives linked to a triazole acetamide scaffold have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov

Enzymatic Interactions of trans-Cinnamic Acid and Related Compounds

| Compound/Moiety | Enzyme | Interaction |

|---|---|---|

| trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | Substrate |

| trans-Cinnamic acid | Phenylalanine Ammonia-Lyase (PAL) | Inhibitor (feedback regulation) |

| Tropane Alkaloids | Tropinone Reductase I & II (TR-I & TR-II) | Products of the pathway, potential for feedback modulation |

| Tropane Alkaloids | Hyoscyamine 6β-hydroxylase (H6H) | Substrates and products of the pathway, potential for feedback modulation |

| Cinnamic acid derivatives | Acetylcholinesterase (AChE) | Inhibitor |

| Cinnamic acid derivatives | Butyrylcholinesterase (BChE) | Inhibitor |

Cellular Pathway Modulation in Model Systems (excluding human clinical data)

Impact on Cellular Signaling Pathways (e.g., auxin pathways in plants)

In plant systems, trans-cinnamic acid has been shown to influence cellular signaling pathways, particularly the auxin pathway, which is crucial for plant growth and development. nih.gov Exogenous application of trans-cinnamic acid promotes leaf growth by increasing cell expansion. nih.govuky.edu This response has been found to have two components: one that is dependent on auxin signaling and another that is independent of it. nih.govnih.gov The auxin-dependent component is highlighted by the observation that auxin-insensitive mutants are resistant to trans-cinnamic acid-induced leaf expansion. nih.gov The esterification of trans-cinnamic acid with a tropane moiety to form this compound could potentially alter its uptake, transport, and interaction with the components of the auxin signaling pathway.

Modulation of Specific Cellular Processes (e.g., adipocyte browning)

Recent studies have highlighted the role of trans-cinnamic acid in modulating cellular processes related to energy metabolism, such as the browning of white adipocytes. semanticscholar.orgnih.gov The process of "beiging" or "browning" of white fat cells is a promising strategy for combating obesity, as it increases energy expenditure. Trans-cinnamic acid has been shown to induce a brown-like phenotype in 3T3-L1 white adipocytes and activate HIB1B brown adipocytes. nih.gov Mechanistic studies revealed that trans-cinnamic acid induces browning in white adipocytes by activating the β3-adrenergic receptor (β3-AR) and AMPK signaling pathways. nih.govnih.gov

The effects of trans-cinnamic acid on adipocyte browning are summarized in the table below.

Effects of trans-Cinnamic Acid on Adipocyte Browning

| Cell Line | Effect | Key Molecular Changes |

|---|---|---|

| 3T3-L1 white adipocytes | Induction of brown-like phenotype | Increased protein levels of UCP1, PRDM16, and PGC-1α. Increased expression of beige-fat-specific genes (Cd137, Cidea, Cited1, Tbx1, and Tmen26). Reduced expression of adipogenic transcription factors C/EBPα and PPARγ. |

| HIB1B brown adipocytes | Activation | Increased expression of brown-fat-specific genes (Lhx8, Ppargc1, Prdm16, Ucp1, and Zic1). Enhanced expression of adipogenic transcription factors C/EBPα and PPARγ. |

Cell Culture-Based Studies on Biological Activities (e.g., anti-proliferative effects of cinnamate derivatives)

Cinnamic acid and its derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines. nih.gov Studies have shown that cinnamic acid can reduce the proliferation of glioblastoma, melanoma, prostate, and lung carcinoma cells with IC50 values ranging from 1.0 to 4.5 mM. nih.gov The anti-proliferative effects are often associated with the induction of apoptosis. For instance, in human melanoma (HT-144) cells, cinnamic acid treatment led to DNA damage, inhibition of DNA synthesis, and ultimately, apoptosis. nih.gov

The cytotoxic effects of cinnamic acid derivatives are often selective for cancer cells over normal cells. A study comparing the effects of cinnamic acid on a human melanoma cell line (HT-144) and a normal human melanocyte cell line (NGM) found that the melanoma cells were significantly more sensitive to the treatment. nih.gov The IC50 for HT-144 cells was 2.4 mM, while the NGM cells were more resistant. nih.gov

Anti-proliferative Activity of Cinnamic Acid and its Derivatives

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Cinnamic acid | Human melanoma (HT-144) | 2.4 mM |

| Cinnamic acid | Glioblastoma, prostate, lung carcinoma cells | 1.0 - 4.5 mM |

| 1'-acetoxyeugenol acetate (B1210297) (AEA) | MDA-MB-231 (Breast cancer) | Reported to inhibit growth |

| 1'-acetoxy-3,5-dimethoxychavicol acetate (AMCA) | MDA-MB-231 (Breast cancer) | Reported to inhibit growth |

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) of this compound can be analyzed by considering the contributions of both the tropane and the trans-cinnamate moieties to its biological activity.

For the tropane moiety , the stereochemistry of the ester group at the C-3 position is critical for its interaction with muscarinic receptors. The 3α-tropanol (tropine) configuration is generally preferred for anticholinergic activity. nih.gov Quaternization of the nitrogen atom in the tropane ring often leads to a significant increase in affinity for muscarinic receptors but reduces its ability to cross the blood-brain barrier. nih.gov

For the trans-cinnamate moiety , substitutions on the phenyl ring can significantly influence biological activity. For example, in the context of anti-proliferative activity, the presence of electron-withdrawing groups on the aromatic ring of cinnamic acid derivatives has been associated with increased cytotoxicity against malignant cell lines. unimi.it The nature and position of substituents on the phenyl ring can also affect enzyme inhibitory activity. nih.gov

Comparative Studies with Cinnamic Acid Derivatives and Tropane Analogs

To comprehend the potential molecular interactions of this compound, it is instructive to examine the well-documented activities of its constituent moieties: the tropane ring and the trans-cinnamate group.

Cinnamic Acid Derivatives: A Foundation for Bioactivity

Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their diverse pharmacological properties. nih.govmdpi.com In vitro and in silico studies have demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.comjapsonline.com The biological efficacy of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the acrylic acid side chain. nih.gov

For instance, certain cinnamic acid amides have shown notable anti-cancer activity against breast cancer cell lines, a finding supported by molecular docking studies that correlate their binding affinity with in vitro bioactivity. japsonline.com The core structure of cinnamic acid, featuring a phenyl ring, a double bond, and a carboxylic acid group, provides multiple sites for interaction with biological targets. nih.gov These interactions often involve hydrogen bonding, hydrophobic interactions, and π-stacking with amino acid residues within protein binding pockets.

The following table summarizes the observed biological activities of various cinnamic acid derivatives from in vitro studies:

| Derivative Type | Biological Activity | Key Structural Features |

| Cinnamic Acid Amides | Anticancer | Amide group enhances binding affinity |

| Hydroxylated Cinnamates | Antioxidant | Hydroxyl groups on the phenyl ring |

| Cinnamate Esters | Antimicrobial | Esterification of the carboxylic acid group |

Tropane Analogs: A Scaffold for Neurological Activity

The tropane skeleton is a defining feature of a class of alkaloids with significant neurological effects. Prominent examples include cocaine, which acts as a dopamine reuptake inhibitor, and atropine and scopolamine, which are muscarinic acetylcholine receptor antagonists. The rigid bicyclic structure of the tropane ring system provides a fixed spatial arrangement for its functional groups, which is critical for its interaction with specific receptors and transporters.

In vitro binding assays and in silico modeling of tropane analogs have revealed that the orientation of substituents on the tropane ring, particularly at the C-2 and C-3 positions, dictates their binding affinity and selectivity for various targets. For example, the ester linkage at the C-3 position of the tropane ring in many biologically active tropane alkaloids is a key determinant of their pharmacological profile.

A comparative overview of the primary molecular targets for well-known tropane analogs is presented below:

| Tropane Analog | Primary Molecular Target | Mode of Action |

| Cocaine | Dopamine Transporter (DAT) | Reuptake Inhibition |

| Atropine | Muscarinic Acetylcholine Receptors | Competitive Antagonist |

| Scopolamine | Muscarinic Acetylcholine Receptors | Competitive Antagonist |

Identification of Key Pharmacophore Features for Molecular Interactions

A pharmacophore is an abstract representation of the molecular features that are essential for a molecule to interact with a specific biological target. Based on the structures of cinnamic acid derivatives and tropane analogs, a hypothetical pharmacophore model for this compound can be proposed. This model highlights the key chemical features that are likely to be important for its molecular interactions.

The essential pharmacophoric features of this compound are likely to include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group is a prominent hydrogen bond acceptor, capable of forming hydrogen bonds with donor groups on a biological target.

Aromatic/Hydrophobic Region: The phenyl ring of the trans-cinnamate moiety provides a significant hydrophobic and aromatic region, which can engage in hydrophobic interactions and π-π stacking with aromatic amino acid residues in a binding pocket.

A Positively Ionizable Feature: The tertiary amine in the tropane ring is basic and would be protonated at physiological pH, carrying a positive charge. This positive charge is a critical feature for interaction with negatively charged residues or regions in a binding site, such as aspartate or glutamate.

The spatial arrangement of these features is dictated by the rigid tropane skeleton and the relatively planar trans-cinnamate group. In silico modeling and molecular docking studies of related compounds can provide insights into the likely three-dimensional orientation of these pharmacophoric features when this compound interacts with a biological target.

The table below outlines the key pharmacophore features and their potential roles in molecular interactions:

| Pharmacophore Feature | Structural Origin | Potential Molecular Interaction |

| Hydrogen Bond Acceptor | Carbonyl group of the ester | Hydrogen bonding with amino acid residues (e.g., serine, threonine) |

| Aromatic/Hydrophobic Region | Phenyl ring of cinnamate | π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan); Hydrophobic interactions |

| Positively Ionizable Feature | Tertiary amine of tropane | Ionic interactions with acidic residues (e.g., aspartate, glutamate) |

| Hydrophobic Core | Bicyclic tropane skeleton | Van der Waals and hydrophobic interactions within the binding pocket |

Ecological and Physiological Roles Non Human

Function in Plant Defense Mechanisms

Tropanyl trans-cinnamate, as a tropane (B1204802) alkaloid ester, is likely involved in plant defense. Tropane alkaloids are a well-known class of secondary metabolites that plants use to protect themselves from herbivores and pathogens. nih.gov These compounds often act as neurotoxins or feeding deterrents to a wide range of insects. The presence of the tropane skeleton suggests a role in deterring herbivory through its toxic properties.

The trans-cinnamic acid component of the molecule is a key intermediate in the phenylpropanoid pathway. nih.govmdpi.com This pathway is a major source of a vast array of plant secondary metabolites that are crucial for defense against pathogens, herbivores, and environmental stressors like UV radiation. nih.gov Cinnamic acid itself and its derivatives can have antimicrobial and antifungal properties. Furthermore, cinnamic acid is a precursor to the biosynthesis of lignins and flavonoids, which are essential for structural support and protection against microbial invasion. nih.gov The production of these defensive compounds can be induced in response to an attack. nih.gov

The combination of a toxic alkaloid and a key precursor in the synthesis of broad-spectrum defense compounds suggests that this compound could function as a multi-faceted defense molecule.

Allelopathic Interactions in Plant Communities

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. researchgate.net Both tropane alkaloids and trans-cinnamic acid have been implicated in allelopathic interactions.

Tropane alkaloids, released from plants such as those from the Datura genus, can inhibit the germination and seedling growth of neighboring plants. researchgate.net These compounds can leach from the plant material into the soil, affecting the establishment of competing plant species.

Given the known allelopathic properties of its constituent parts, this compound could contribute to the competitive ability of the plants that produce it by negatively affecting the growth of nearby competitors.

Below is a table summarizing the observed allelopathic effects of compounds related to this compound.

| Compound/Extract | Source Organism(s) | Target Organism(s) | Observed Allelopathic Effects |

| Tropane Alkaloids | Datura species | Various competing plants | Inhibition of seed germination and seedling growth. |

| Trans-cinnamic acid | Various plants (root exudates) | Competing plants, e.g., lettuce, parasitic weeds | Inhibition of seedling growth, reduction of root growth. mdpi.com |

| Humulus scandens root extracts | Humulus scandens | Alternanthera philoxeroides | Inhibition of seedling growth. nih.gov |

| Sweet Potato Allelochemicals | Ipomoea batatas | Invasive alien plants | Inhibition of seed germination and plant growth. frontiersin.org |

Role in Plant Growth and Development

While often associated with defense and allelopathy, the components of this compound also have roles in regulating plant growth and development.

Trans-cinnamic acid has been shown to influence plant development. For example, exogenous application of trans-cinnamic acid can promote leaf expansion in Arabidopsis by increasing cell expansion. nih.gov This effect appears to involve both auxin-dependent and auxin-independent pathways. nih.gov However, at higher concentrations, it can also inhibit growth. nih.gov The balance of these effects is likely crucial for normal plant development.

The biosynthesis and accumulation of tropane alkaloids are often developmentally regulated, with concentrations varying in different plant organs and at different life stages. This suggests a strategic allocation of these compounds to protect vulnerable tissues, such as young leaves and reproductive organs.

The following table details some of the effects of trans-cinnamic acid on plant growth and development.

| Compound | Target Organism | Concentration/Treatment | Effect on Growth and Development |

| Trans-cinnamic acid | Arabidopsis thaliana | Low concentrations | Promotes leaf expansion by increasing cell expansion. nih.gov |

| Trans-cinnamic acid | Maize (Zea mays) | Exogenous application | At high concentrations, can cause stress, reduce leaf growth, and inhibit root growth by affecting nutrient uptake. nih.gov |

| Trans-cinnamic acid | Parasitic weed (Cuscuta campestris) | 1 mM | Inhibited seedling growth by 38.9%. mdpi.com |

Occurrence in Other Organisms (e.g., Fungi, Microbes)

Tropane alkaloids are predominantly found in plants, particularly in the Solanaceae (nightshade), Erythroxylaceae (coca), and Convolvulaceae (morning glory) families. Their occurrence in fungi or microbes is not widely reported.

Cinnamic acid and its derivatives, on the other hand, are more widespread. While they are key metabolites in plants, some fungi and bacteria can also synthesize or metabolize cinnamic acid. For instance, some microorganisms can produce cinnamic acid from phenylalanine via the enzyme phenylalanine ammonia-lyase (PAL), similar to the plant pathway. Certain microbes can also degrade cinnamic acid, using it as a carbon source. The biosynthesis of methyl (E)-cinnamate has been characterized in the liverwort Conocephalum salebrosum, indicating the presence of the necessary biosynthetic machinery in non-vascular plants. nih.gov

The presence of specific esters like this compound in organisms other than plants has not been documented in the available scientific literature.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Integration with Systems Biology Approaches for Comprehensive Understanding

To achieve a truly comprehensive understanding of tropanyl trans-cinnamate, future research must move beyond the study of individual genes and enzymes to embrace a systems biology approach. This involves integrating large-scale "omics" datasets to build predictive models of the metabolic networks that govern the biosynthesis and regulation of this compound.

Multi-Omics Data Integration: A foundational step in a systems biology approach is the simultaneous generation and analysis of multiple types of high-throughput data from the source organism. This includes:

Genomics: Sequencing the plant's genome to create a complete catalog of all potential biosynthetic genes.

Transcriptomics: Using RNA-seq to analyze gene expression patterns across different tissues, developmental stages, or environmental conditions to identify which genes are co-expressed with known tropane (B1204802) alkaloid biosynthesis genes.

Proteomics: Quantifying the actual enzymes present in the cell to understand post-transcriptional regulation.

Metabolomics: Profiling the full spectrum of tropane alkaloids and related primary metabolites to see how their levels correlate with gene expression and protein abundance.

By integrating these datasets, researchers can build powerful correlation networks. For example, an unknown gene whose expression pattern consistently correlates with the accumulation of this compound becomes a strong candidate for a role in its biosynthesis. This approach has been successfully used to explore the complex network of tropane alkaloid metabolism in plants like Datura innoxia.

Metabolic Network Reconstruction and Modeling: The ultimate goal of integrating omics data is to construct a genome-scale metabolic model (GEM). A GEM is a computational framework that represents the entire known metabolic network of an organism. For this compound, this model would include not only its direct biosynthetic pathway but also the interconnected pathways of primary metabolism (providing precursors like ornithine and phenylalanine) and other competing secondary metabolite pathways.

Once a network model is established, techniques like Flux Balance Analysis (FBA) can be applied. FBA is a mathematical method used to simulate the flow of metabolites (flux) through the network. It can be used to predict how the system will respond to perturbations, such as:

Genetic Engineering: Simulating the effect of overexpressing a key biosynthetic enzyme or knocking out an enzyme from a competing pathway.

Environmental Changes: Modeling how different nutrient conditions or elicitor treatments might alter the metabolic flux towards or away from this compound production.

These in silico simulations can generate testable hypotheses and guide the rational design of metabolic engineering strategies to enhance the production of this compound in either its native plant or a heterologous host like yeast. Adopting a systems biology framework is essential for untangling the complex regulatory web that controls the biosynthesis of this and other valuable plant secondary metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.